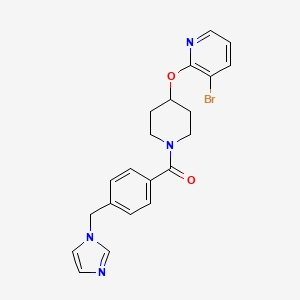

(4-((1H-imidazol-1-yl)methyl)phenyl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including an imidazole ring, a phenyl ring, a piperidine ring, and a ketone group. The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agent

Imidazole derivatives have been reported to exhibit significant antimicrobial properties. The presence of the imidazole ring in the compound suggests potential use as an antimicrobial agent against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .

Antifungal Applications

Compounds containing imidazole have shown strong effectiveness against fungal infections. This compound could be studied for its efficacy in treating diseases like pulmonary aspergillosis caused by Aspergillus fumigatus .

Anti-inflammatory Properties

Imidazole-containing compounds are known to possess anti-inflammatory activities. This compound could be explored for developing new anti-inflammatory drugs, potentially offering an alternative to current medications .

Antitumor Activity

The imidazole moiety is a common feature in many antitumor agents. Research into the antitumor potential of this compound could lead to the development of novel cancer therapies .

Antidiabetic Effects

Some imidazole derivatives have been associated with antidiabetic effects. Investigating this compound for its possible role in regulating blood sugar levels could contribute to diabetes treatment options .

Antiviral Potential

Given the broad range of biological activities of imidazole derivatives, including antiviral properties, this compound might be a candidate for antiviral drug development, especially in the search for new treatments against emerging viral infections .

Antioxidant Capabilities

The imidazole ring’s structure allows for electron delocalization, which can contribute to antioxidant properties. This compound could be assessed for its ability to neutralize free radicals and protect against oxidative stress .

Coordination Chemistry

Imidazole derivatives can act as ligands in coordination chemistry, forming complexes with various metals. This compound could be used to synthesize new coordination polymers with potential applications in catalysis, material science, and molecular recognition .

Wirkmechanismus

Target of Action

It is known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, it can be inferred that this compound may interact with a variety of targets depending on the specific biological activity.

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring . The bromopyridinyl and piperidinyl groups may also contribute to the compound’s interaction with its targets, potentially enhancing its binding affinity and specificity.

Biochemical Pathways

These could include pathways related to inflammation, tumor growth, bacterial and viral infections, and more .

Pharmacokinetics

Imidazole compounds are generally known to be highly soluble in water and other polar solvents, which may influence their absorption and distribution . The presence of the bromopyridinyl and piperidinyl groups may also affect the compound’s metabolism and excretion.

Result of Action

These could include the inhibition of specific enzymes, modulation of receptor activity, disruption of cell signaling pathways, and more .

Eigenschaften

IUPAC Name |

[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN4O2/c22-19-2-1-9-24-20(19)28-18-7-11-26(12-8-18)21(27)17-5-3-16(4-6-17)14-25-13-10-23-15-25/h1-6,9-10,13,15,18H,7-8,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXVMAAMOFQFDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-2-methyl-3-[[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2871826.png)

![2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2871828.png)

![N'-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide](/img/structure/B2871832.png)

![6-[[5-[(3-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2871834.png)

![N-[1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2871835.png)